Superior ADAM8 Inhibitory Potency Over Closest Cyclic Peptide Analogues
In a direct head-to-head comparison using an ADAM8 activation assay, cyclo(RLsKDK) (BK-1361) inhibits ADAM8 with an IC50 of 120±19 nM, demonstrating approximately 4-fold greater potency than its closest cyclic analogue cyclo-RlSKDK (BK-1451; IC50 = 478±24 nM) and over 16-fold greater potency than cyclo-rLSKDK (BK-2351; IC50 = 1,979±143 nM) [1].
| Evidence Dimension | ADAM8 activation inhibition (IC50) |
|---|---|
| Target Compound Data | 120±19 nM (cyclo(RLsKDK)) |
| Comparator Or Baseline | cyclo-RlSKDK (BK-1451): 478±24 nM; cyclo-rLSKDK (BK-2351): 1,979±143 nM |
| Quantified Difference | 4-fold and 16.5-fold more potent, respectively |
| Conditions | In vitro ADAM8 activation assay |
Why This Matters
Higher potency at lower concentrations reduces off-target risk in cellular assays and conserves precious compound stock, directly impacting experimental cost-effectiveness and reproducibility.
- [1] Schlomann, U., et al. ADAM8 as a drug target in pancreatic cancer. Nat. Commun. 2015, 6, 6175. View Source
